molecular formula C16H17NO3 B196134 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone CAS No. 36467-25-1

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Cat. No. B196134
CAS RN: 36467-25-1
M. Wt: 271.31 g/mol
InChI Key: LVERDXLUFRHUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compound I found is "2-(Benzylmethylamino)ethanol" . It’s a chemical compound with the molecular formula C10H15NO . It’s provided by Sigma-Aldrich for early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For “2-(Benzylmethylamino)ethanol”, the linear formula is C6H5CH2NHCH2CH2OH .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and structure. For instance, primary amines can react with benzoyl chloride to give benzamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “2-(Benzylmethylamino)ethanol”, the molecular weight is 165.23 g/mol .

Scientific Research Applications

Structural Analysis and Spectroscopy

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone and similar compounds have been characterized using various spectroscopic methods such as FTIR, UV–Vis, and multinuclear NMR spectroscopy. X-ray diffraction methods were employed to determine structures, revealing intricate details about molecular geometry. These studies provide a fundamental understanding of the structural and electronic properties of such compounds, which are crucial for various scientific applications, especially in material science and chemistry (Nycz et al., 2011).

Synthesis and Chemical Transformations

Several studies focused on the synthesis and transformation of compounds related to 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. For instance, cyclization of 2-hydroxyacetophenone hydrazones led to the formation of benzoxazinones, highlighting methods for creating complex molecular structures from simpler ones (Alkhathlan, 2003). In a similar vein, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized using a three-component reaction, indicating the potential of these compounds in various chemical synthesis pathways (Sabbaghan & Hossaini, 2012).

Photoreactive Compounds and Photoprotection

Compounds structurally similar to 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone have been studied for their photoreactive properties. For instance, 2,5-Dimethylphenacyl (DMP) esters were explored for their potential as photoremovable protecting groups for carboxylic acids, which is crucial in fields like organic synthesis and biochemistry (Zabadal et al., 2001). Additionally, Benzophenone-3 (2-hydroxy-4-methoxybenzophenone; BP-3), a relative of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, is widely used as a sunscreen to protect human skin and hair from UV radiation, highlighting the importance of these compounds in photoprotection and their potential endocrine-disrupting activities (Watanabe et al., 2015).

Green Chemistry and Environmental Applications

The synthesis of 2',4'-dihydroxyacetophenone, a compound closely related to 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, has been achieved using green chemistry principles. This synthesis employed non-polluting and reusable catalysts, adhering to the principles of green chemistry and emphasizing the importance of environmental sustainability in chemical synthesis (Yadav & Joshi, 2002).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For “2-(Benzylmethylamino)ethanol”, it’s classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) .

properties

IUPAC Name

2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,18-19H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVERDXLUFRHUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460271
Record name 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

CAS RN

36467-25-1
Record name 1-(3,4-Dihydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036467251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZYL ADRENALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7UW1YUN32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone
Reactant of Route 2
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone
Reactant of Route 3
Reactant of Route 3
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone
Reactant of Route 4
Reactant of Route 4
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone
Reactant of Route 5
Reactant of Route 5
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone
Reactant of Route 6
Reactant of Route 6
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.